2-(5,6-Dimethyl-4-oxo-1,4-dihydro-pyrimidin-2-yl-sulfanyl)-propionic acid 2-(5,6-Dimethyl-4-oxo-1,4-dihydro-pyrimidin-2-yl-sulfanyl)-propionic acid
Brand Name: Vulcanchem
CAS No.: 510734-66-4
VCID: VC0498830
InChI: InChI=1S/C9H12N2O3S/c1-4-5(2)10-9(11-7(4)12)15-6(3)8(13)14/h6H,1-3H3,(H,13,14)(H,10,11,12)
SMILES: CC1=C(NC(=NC1=O)SC(C)C(=O)O)C
Molecular Formula: C9H12N2O3S
Molecular Weight: 228.27g/mol

2-(5,6-Dimethyl-4-oxo-1,4-dihydro-pyrimidin-2-yl-sulfanyl)-propionic acid

CAS No.: 510734-66-4

Main Products

VCID: VC0498830

Molecular Formula: C9H12N2O3S

Molecular Weight: 228.27g/mol

2-(5,6-Dimethyl-4-oxo-1,4-dihydro-pyrimidin-2-yl-sulfanyl)-propionic acid - 510734-66-4

CAS No. 510734-66-4
Product Name 2-(5,6-Dimethyl-4-oxo-1,4-dihydro-pyrimidin-2-yl-sulfanyl)-propionic acid
Molecular Formula C9H12N2O3S
Molecular Weight 228.27g/mol
IUPAC Name 2-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoic acid
Standard InChI InChI=1S/C9H12N2O3S/c1-4-5(2)10-9(11-7(4)12)15-6(3)8(13)14/h6H,1-3H3,(H,13,14)(H,10,11,12)
Standard InChIKey CHUNDKYVJNWELX-UHFFFAOYSA-N
Isomeric SMILES CC1=C(NC(=NC1=O)SC(C)C(=O)O)C
SMILES CC1=C(NC(=NC1=O)SC(C)C(=O)O)C
Canonical SMILES CC1=C(NC(=NC1=O)SC(C)C(=O)O)C
PubChem Compound 2772530
Last Modified Nov 16 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator